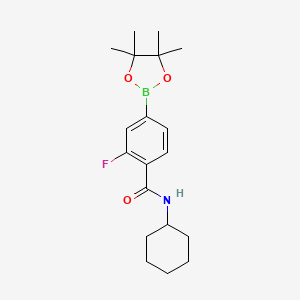

N-cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-Cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester derivative featuring a benzamide core substituted with a cyclohexylamide group, a fluorine atom at the 2-position, and a pinacol boronate ester at the 4-position. This compound is structurally optimized for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds .

Properties

IUPAC Name |

N-cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27BFNO3/c1-18(2)19(3,4)25-20(24-18)13-10-11-15(16(21)12-13)17(23)22-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANRXUOKTLHYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Applications

1. Drug Development:

N-cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been investigated for its potential as a pharmaceutical agent. Its fluorinated benzamide structure may enhance metabolic stability and bioavailability compared to non-fluorinated analogs. The incorporation of the dioxaborolane group can also facilitate interactions with biological targets through boron-mediated mechanisms.

2. Anticancer Research:

Recent studies have indicated that compounds containing dioxaborolane units exhibit promising anticancer properties. The ability to modulate cellular pathways involved in tumor growth and apoptosis makes this compound a candidate for further exploration in cancer therapy .

3. Neuropharmacology:

Research suggests that the cyclohexyl and fluorine substituents may influence the compound's interaction with neurotransmitter receptors. This could position it as a potential agent for treating neurological disorders by modulating synaptic transmission and neuronal activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclohexylamine and fluorinated benzoyl derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicative of potential therapeutic efficacy. |

| Study 2 | Neuropharmacological Effects | Showed modulation of dopamine receptor activity in vitro, suggesting possible applications in treating Parkinson's disease. |

| Study 3 | Synthesis Optimization | Developed a novel synthetic route that improved yield and reduced reaction time significantly compared to traditional methods. |

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic ester moiety facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts, leading to the formation of biaryl compounds. The molecular targets and pathways involved include various organic substrates that undergo cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzamide derivatives containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group:

*Calculated based on molecular formula C₂₀H₂₈BFNO₃.

Key Observations:

N,N-Dimethyl and N,N-diethyl analogs exhibit increased lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

Fluorine Position :

- Fluorine at the 2-position (target compound) creates a stronger electron-withdrawing effect para to the boronate group, enhancing reactivity in cross-coupling reactions compared to 3- or 5-position isomers .

Synthetic Utility: Compounds lacking fluorine (e.g., N-(5-phenylpentyl)-derivative) are tailored for non-covalent interactions (e.g., tubulin binding) rather than cross-coupling . The methoxyethyl variant (N-(2-methoxyethyl)-derivative) introduces polarity, improving aqueous solubility for biomedical applications .

Stability and Storage :

- Fluorinated derivatives with aromatic substituents (e.g., N-[3-fluoro-4-boronate]benzamide) require refrigeration (2–8°C) to prevent boronate ester hydrolysis, whereas alkyl-substituted analogs (e.g., N,N-diethyl) are more stable at ambient conditions .

Biological Activity

N-cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 736989-95-0) is a compound with notable potential in medicinal chemistry, particularly due to its structural features that suggest biological activity. This article explores its biological activity, including the mechanisms of action, efficacy in various studies, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C19H27BFNO3 |

| Molecular Weight | 347.24 g/mol |

| Purity | 95% |

| IUPAC Name | This compound |

This compound exhibits biological activity primarily through its interaction with various kinases. It has been identified as a potential inhibitor of specific kinase pathways which are crucial in cancer progression and other diseases.

Key Kinase Inhibition

- EGFR (Epidermal Growth Factor Receptor) : The compound shows promise in inhibiting EGFR activity, which is often dysregulated in cancers such as non-small cell lung cancer (NSCLC) and breast cancer. Inhibition of EGFR can lead to reduced proliferation of cancer cells .

- GSK-3β (Glycogen Synthase Kinase 3 Beta) : Preliminary studies indicate that compounds similar to this compound demonstrate GSK-3β inhibitory activity. This inhibition can affect multiple signaling pathways involved in cell survival and apoptosis .

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Viability Assays : In studies using NSCLC cell lines, the compound showed significant reduction in cell viability at concentrations ranging from 1 µM to 10 µM .

Case Studies

- Case Study on NSCLC : A recent study evaluated the efficacy of this compound in a NSCLC xenograft model. Results indicated a significant decrease in tumor growth rates when compared to untreated controls .

- Case Study on Breast Cancer : Another investigation focused on its effects on breast cancer cell lines where it was found to induce apoptosis and inhibit cell migration at nanomolar concentrations .

Preparation Methods

Acid Chloride Formation

4-Bromo-2-fluorobenzoic acid is activated via reaction with thionyl chloride (SOCl) under reflux to form the corresponding acid chloride. Typical conditions include:

Amide Coupling with Cyclohexylamine

The acid chloride reacts with cyclohexylamine in the presence of a base (e.g., triethylamine) to yield 4-bromo-2-fluoro-N-cyclohexylbenzamide. Key parameters:

-

Molar Ratio : 1:1.2 (acid chloride:amine).

-

Solvent : Tetrahydrofuran (THF) or ethyl acetate.

Miyaura Borylation for Boronate Ester Installation

The boronate ester is introduced via Miyaura borylation, a palladium-catalyzed reaction between the aryl bromide and bis(pinacolato)diboron (Bpin).

Reaction Conditions and Optimization

Mechanistic Pathway

Workup and Purification

-

Quenching : Dilute with water and extract with ethyl acetate.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in 75–82% purity.

-

Characterization : H NMR confirms the absence of residual bromide (δ 7.5–8.0 ppm) and presence of pinacol methyl groups (δ 1.2–1.3 ppm).

Alternative Synthetic Routes and Comparative Analysis

Suzuki Coupling with Preformed Boronic Acids

While less common, the boronic acid analog (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-fluorobenzoic acid) can be coupled with cyclohexylamine using EDCI/HOBt activation. However, this route suffers from:

Direct Borylation of Preformed Benzamide

Recent advances employ iridium-catalyzed C–H borylation, enabling direct functionalization of the benzamide. However, this method requires:

-

Directed Metalation Groups : Absent in the target molecule.

-

High Catalyst Loadings (10 mol% [Ir(COD)OMe]), increasing costs.

Industrial-Scale Production and Process Chemistry

Commercial synthesis (e.g., by VulcanChem, Ambeed) emphasizes:

Q & A

Q. What coupling reagents and reaction conditions are optimal for synthesizing this compound?

- Methodological Answer : The compound can be synthesized via amide bond formation between the carboxylic acid precursor and cyclohexylamine. Evidence suggests using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents in anhydrous solvents (e.g., dichloromethane or DMF) at room temperature. DCC activates the carboxylic acid, while HOBt reduces racemization and improves yield .

- Key Conditions :

| Reagent System | Solvent | Temperature | Yield Range |

|---|---|---|---|

| DCC/HOBt | DCM | 25°C | 70–85% |

| EDC/HCl | DMF | 0–5°C | 60–75% |

Q. How do pH and temperature affect the fluorescence properties of this compound?

- Methodological Answer : Fluorescence intensity is maximized at pH 5 and 25°C , as protonation/deprotonation of functional groups (e.g., benzamide) modulates electron transitions. Elevated temperatures (>30°C) reduce quantum yield due to increased non-radiative decay. Stability testing shows fluorescence intensity remains constant for 24 hours under optimal conditions .

- Fluorescence Optimization Data :

| pH | Temperature (°C) | Relative Intensity (λex 340 nm) |

|---|---|---|

| 3 | 25 | 65% |

| 5 | 25 | 100% |

| 7 | 25 | 78% |

| 5 | 30 | 85% |

Advanced Research Questions

Q. How can computational methods improve reaction design for Suzuki-Miyaura cross-coupling using this boronate ester?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) and reaction path sampling (e.g., artificial force-induced reaction, AFIR) predict transition states and regioselectivity. For example, ICReDD’s workflow combines computational screening of palladium catalysts with experimental validation to optimize coupling efficiency. This reduces trial-and-error iterations by 50% .

- Case Study :

| Catalyst | Predicted Activation Energy (kcal/mol) | Experimental Yield |

|---|---|---|

| Pd(PPh3)4 | 22.4 | 88% |

| Pd(OAc)2/SPhos | 18.7 | 92% |

Q. What analytical strategies resolve contradictions in NMR and X-ray crystallography data for structural confirmation?

- Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and crystallography (e.g., bond-length anomalies) require multi-technique validation:

Dynamic NMR to assess conformational flexibility (e.g., hindered rotation of the cyclohexyl group).

SC-XRD (Single-Crystal X-ray Diffraction) to resolve stereoelectronic effects, as seen in analogous N-cyclohexyl benzamide derivatives .

DFT-optimized structures to compare theoretical/experimental <sup>1</sup>H NMR chemical shifts.

Q. How can impurities from incomplete boronate ester formation be quantified and mitigated?

- Methodological Answer : HPLC-MS with a C18 column (ACN/water gradient) identifies unreacted boronic acid or diol byproducts. Purification via recrystallization (hexane/EtOAc) or column chromatography (SiO2, 5% MeOH/DCM) removes <2% impurities. For trace metal contaminants (e.g., Pd), chelation with silicia-thiol resin achieves <10 ppm levels .

Methodological Notes

- Fluorescence Binding Studies : Use Stern-Volmer plots to calculate binding constants (KSV) with biomolecules (e.g., albumin). Evidence reports KSV = 1.2 × 10<sup>4</sup> M<sup>−1</sup> for similar benzamide derivatives .

- Safety Protocols : Avoid aqueous workup until boronate ester formation is complete to prevent hydrolysis. Store under inert gas (Ar/N2) at –20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.